molecular formula C21H15ClN2O6 B13713435 [(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride

[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride

Cat. No.: B13713435
M. Wt: 426.8 g/mol
InChI Key: ISZKWXZXDTXKKA-UHFFFAOYSA-N
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Description

[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety. It is often used in fluorescence-based applications due to its ability to emit light upon excitation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride typically involves multiple steps, starting from basic organic compounds. One common method includes the reaction of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid with appropriate amines under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride involves its interaction with specific molecular targets. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and analyze biological processes. The molecular pathways involved include the absorption of light energy and the subsequent emission of light at a different wavelength .

Comparison with Similar Compounds

[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is unique due to its specific structural configuration and fluorescent properties. Similar compounds include:

These compounds share similar applications but differ in their specific chemical properties and spectral characteristics, making [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride a unique and valuable tool in scientific research.

Properties

Molecular Formula

C21H15ClN2O6

Molecular Weight

426.8 g/mol

IUPAC Name

[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride

InChI

InChI=1S/C21H14N2O6.ClH/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21;/h1-9,24-25H,22H2,(H,23,26);1H

InChI Key

ISZKWXZXDTXKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-]

Origin of Product

United States

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